2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine
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Overview
Description
2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to a guanidine moiety, with a hydroxyphenyl group providing additional functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine typically involves the reaction of benzenesulfonyl chloride with 4-hydroxyphenylguanidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzenesulfonyl group can be reduced to a benzenesulfinyl or benzenesulfenyl group.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzenesulfinyl or benzenesulfenyl derivatives.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the benzenesulfonyl and guanidine moieties.
Benzenesulfonylguanidine: Lacks the hydroxyphenyl group but contains the benzenesulfonyl and guanidine moieties.
Uniqueness
2-(Benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the benzenesulfonyl and hydroxyphenyl groups allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-hydroxyphenyl)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-13(15-10-6-8-11(17)9-7-10)16-20(18,19)12-4-2-1-3-5-12/h1-9,17H,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPFKMQGBJLFRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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